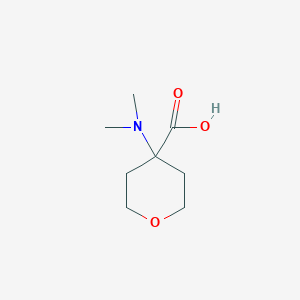

4-(Dimethylamino)oxane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(2)8(7(10)11)3-5-12-6-4-8/h3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWURPLGFLSYAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Dimethylamino Oxane 4 Carboxylic Acid

Stereoselective and Enantioselective Synthetic Pathways

Achieving stereocontrol at the C4 position is paramount for the synthesis of specific isomers of 4-(dimethylamino)oxane-4-carboxylic acid. This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Development of Chiral Auxiliary and Asymmetric Catalysis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the dimethylamino and carboxylic acid groups.

One potential strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgyoutube.com These are reliable chiral auxiliaries that have been successfully used in numerous asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high diastereoselectivity. youtube.com A hypothetical synthetic sequence could involve the acylation of an Evans auxiliary with a suitable precursor, followed by diastereoselective introduction of the dimethylamino and carboxyl functionalities.

Another powerful approach is the use of oxazinanones as chiral auxiliaries. nih.govcapes.gov.br Homochiral β-amino esters can be converted to oxazinanones, which can then undergo stereoselective enolate alkylation. nih.gov This methodology could be adapted to introduce the necessary substituents at the alpha position of an acetic acid derivative, which would later become the C4 of the oxane ring. A key advantage of using gem-dimethyl substituted oxazinanones is the facile exocyclic cleavage upon hydrolysis, which yields the desired α-substituted carboxylic acid derivative and regenerates the auxiliary. nih.gov

Asymmetric catalysis offers an alternative, often more atom-economical, approach to establishing stereochemistry. nih.govfrontiersin.org Chiral catalysts, such as those based on transition metals or small organic molecules (organocatalysts), can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. nih.govfrontiersin.orgrsc.org For instance, an asymmetric Strecker reaction on a suitable ketone precursor could be envisioned for the synthesis of the α-amino acid moiety. The development of organocatalytic methods for the synthesis of tetrahydropyrans has seen significant growth, providing a toolbox of reactions that could be applied to this synthetic challenge. rsc.org

| Strategy | Key Features | Potential Application | Reference |

| Evans Oxazolidinone Auxiliaries | Reliable, high diastereoselectivity in alkylations and aldol reactions. | Control of stereocenter at C4 during introduction of substituents. | wikipedia.orgyoutube.com |

| Oxazinanone Auxiliaries | Derived from homochiral β-amino esters; stereoselective enolate alkylation. | Synthesis of the α,α-disubstituted carboxylic acid precursor. | nih.govcapes.gov.br |

| Asymmetric Catalysis | Use of chiral transition metal catalysts or organocatalysts. | Enantioselective formation of the C4 stereocenter. | nih.govfrontiersin.orgrsc.org |

Diastereoselective Control in Cyclization and Functionalization Steps

The formation of the oxane ring itself can be a source of stereocontrol. Diastereoselective cyclization reactions can be employed to set the relative stereochemistry of substituents on the ring.

The Prins cyclization is a powerful method for the synthesis of tetrahydropyrans. organic-chemistry.orgthieme-connect.com This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. By using a chiral catalyst or substrate, the cyclization can proceed with high diastereoselectivity, establishing the desired stereochemistry at multiple centers simultaneously. A study by Yadav et al. demonstrated a phosphomolybdic acid-catalyzed Prins cyclization in water that afforded highly substituted tetrahydropyran-4-ols with excellent cis-diastereoselectivity. organic-chemistry.org A similar strategy could be adapted to construct the oxane core of the target molecule.

Another approach involves the intramolecular Michael addition. A tandem Knoevenagel condensation/intramolecular Michael addition sequence has been used to produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov This highlights the potential for controlling the stereochemistry at the C4 position during the ring-forming step.

Elucidation of Novel Synthetic Routes to the 4,4-Disubstituted Oxane Core

The construction of the 4,4-disubstituted oxane ring is a key challenge. Several synthetic strategies can be envisioned, leveraging both intramolecular cyclization reactions and the functionalization of pre-existing oxane systems.

Intramolecular Cyclization Reactions for Oxane Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of heterocyclic rings. For the synthesis of the 4,4-disubstituted oxane core, a precursor containing a hydroxyl group and a suitable electrophilic center, separated by an appropriate spacer, can be designed to undergo cyclization.

An oxa-Michael cyclization represents a viable route. A short and flexible synthetic strategy for substituted tetrahydropyran-4-ones was developed featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by a 6-endo-trig oxa-Michael cyclization. nih.gov This demonstrates the feasibility of forming the oxane ring via an intramolecular conjugate addition.

Furthermore, intramolecular cyclization of N-formyl-l-carboxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been reported, showcasing the formation of a heterocyclic ring containing a nitrogen atom adjacent to a quaternary center, a structural motif with some resemblance to the target molecule. umn.edu

Regioselective Functionalization of Pre-existing Oxane Systems

An alternative to de novo ring construction is the functionalization of a pre-existing oxane or dihydropyran ring. This approach relies on the ability to selectively introduce substituents at the C4 position.

Palladium-catalyzed cross-coupling reactions and direct arylation processes are powerful tools for the regioselective functionalization of unsaturated heterocycles. rsc.org While typically applied to aromatic systems, related methodologies could potentially be developed for the functionalization of dihydropyran systems.

Process Optimization for Enhanced Yields and Purity in Scalable Synthesis

For any synthetic route to be practically useful, especially in a pharmaceutical or industrial context, it must be optimized for yield, purity, and scalability.

Optimizing reaction conditions is a critical step. This can involve screening different solvents, catalysts, temperatures, and reaction times. For instance, in a Williamson ether synthesis, controlling the temperature and using an appropriate alkylating agent can significantly improve the reaction rate and yield. researchgate.net The choice of solvent can also have a dramatic impact on the outcome of a reaction.

For scalable synthesis, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification become paramount. The development of catalytic processes is often favored for scalability as it reduces the amount of stoichiometric reagents and waste generated. researchgate.net Continuous flow chemistry is also emerging as a powerful technology for the scalable and safe production of chemical compounds.

| Optimization Parameter | Considerations | Potential Impact | Reference |

| Reaction Conditions | Solvent, catalyst, temperature, reaction time. | Improved yield, purity, and reaction rate. | researchgate.net |

| Synthetic Strategy | Convergent vs. linear synthesis. | Higher overall yield for convergent routes. | youtube.com |

| Number of Steps | Minimizing the number of transformations. | Increased overall yield. | youtube.com |

| Scalability | Cost of reagents, safety, purification. | Feasibility for large-scale production. | researchgate.net |

Kinetic and Thermodynamic Considerations in Reaction Design

The synthesis of sterically hindered and electronically complex molecules like this compound necessitates a deep understanding of kinetic and thermodynamic principles to control reaction pathways and product distributions. The strategic manipulation of reaction conditions can favor the formation of either the kinetically or thermodynamically preferred product.

In the context of constructing the this compound scaffold, a key challenge lies in the introduction of two functional groups at the same carbon atom of the oxane ring. This process can lead to a variety of potential isomers and byproducts. The principles of kinetic and thermodynamic control are paramount in navigating these complexities.

Kinetic vs. Thermodynamic Product

A reaction is under kinetic control when it is conducted at lower temperatures and is irreversible; the major product will be the one that is formed the fastest. libretexts.org This product arises from the reaction pathway with the lowest activation energy. youtube.com Conversely, a reaction under thermodynamic control is typically run at higher temperatures, allowing for reversible reactions and the establishment of an equilibrium. openstax.org In this scenario, the major product will be the most stable one, regardless of the rate at which it is formed. libretexts.orglibretexts.org

For the synthesis of substituted oxanes, these concepts are particularly relevant. For instance, in the alkylation of an oxane precursor, different positions on the ring may be susceptible to attack. The initially formed product (the kinetic product) may not be the most stable isomer. By adjusting the reaction temperature and time, the reaction can be guided towards the formation of the more stable thermodynamic product.

A hypothetical reaction to form a precursor to this compound could involve the addition of a nucleophile to a substituted oxene. The regioselectivity of this addition could be influenced by kinetic and thermodynamic factors.

Interactive Data Table: Hypothetical Product Distribution in the Synthesis of a 4-Substituted Oxane Precursor

The following table illustrates how reaction conditions could theoretically influence the product ratio in a key synthetic step towards this compound, based on general principles of kinetic and thermodynamic control.

| Entry | Temperature (°C) | Reaction Time (hours) | Major Product | Product Ratio (Kinetic:Thermodynamic) | Control Type |

| 1 | -78 | 1 | Kinetic | 90:10 | Kinetic |

| 2 | 0 | 4 | Mixture | 60:40 | Mixed |

| 3 | 25 | 12 | Thermodynamic | 25:75 | Thermodynamic |

| 4 | 80 | 24 | Thermodynamic | <5:>95 | Thermodynamic |

This table is a hypothetical representation based on established chemical principles and does not represent experimentally verified data for this specific compound.

Integration of Sustainable Chemistry Principles in Synthetic Protocols

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. mdpi.com The synthesis of complex molecules like this compound offers numerous opportunities to integrate these principles, leading to more efficient, safer, and environmentally benign processes.

The twelve principles of green chemistry provide a framework for designing sustainable synthetic routes. Key considerations for the synthesis of this compound include the use of renewable feedstocks, the selection of safer solvents, the development of catalytic methods, and the improvement of energy efficiency.

Atom Economy and Waste Reduction

Traditional multi-step syntheses often generate significant amounts of waste. Designing synthetic pathways with high atom economy is a cornerstone of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this could involve the development of one-pot reactions or tandem catalytic cycles that minimize the need for isolation and purification of intermediates.

Use of Greener Solvents and Reagents

The choice of solvents and reagents has a profound impact on the environmental footprint of a synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The principles of green chemistry encourage the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. mdpi.comresearchgate.net For instance, the synthesis of carboxylic acid derivatives can sometimes be performed in aqueous media. mdpi.org

The use of hazardous reagents should also be minimized. For example, instead of using highly reactive and toxic alkylating agents, enzymatic or catalytic methods could be explored for the introduction of the dimethylamino group.

Catalysis

Catalytic reactions are inherently more sustainable than stoichiometric reactions because a small amount of catalyst can facilitate a large number of transformations, reducing waste and energy consumption. researchgate.net The development of efficient catalysts for the key bond-forming steps in the synthesis of this compound would be a significant advancement. This could include the use of transition metal catalysts, organocatalysts, or biocatalysts (enzymes). For example, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is common in esterification reactions. researchgate.net

Energy Efficiency

Minimizing energy consumption is another key aspect of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and reducing energy usage. mdpi.com

Interactive Data Table: Comparison of Traditional vs. Green Synthetic Approaches for a Key Step

The following table provides a hypothetical comparison of a traditional synthetic method with a greener alternative for a key transformation in the synthesis of a this compound precursor.

| Parameter | Traditional Method | Green Chemistry Approach |

| Solvent | Dichloromethane | Water or Ethanol |

| Reagent | Stoichiometric strong base | Catalytic amount of a milder base |

| Energy Input | Reflux (high temperature) | Room temperature or microwave irradiation |

| Atom Economy | Lower | Higher |

| Byproducts | Significant salt waste | Minimal byproducts |

This table is a hypothetical representation based on established green chemistry principles and does not represent experimentally verified data for this specific compound.

Advanced Spectroscopic Elucidation and Conformational Analysis of 4 Dimethylamino Oxane 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(dimethylamino)oxane-4-carboxylic acid, both 1D (¹H and ¹³C) and 2D NMR techniques would provide definitive evidence for its covalent framework and stereochemistry.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the protons and carbons of this compound are summarized in the tables below. These predictions are based on the analysis of structurally analogous compounds. The numbering convention used for the assignments is as follows: the carboxylic acid carbon is C1, the quaternary carbon of the oxane ring is C4, and the oxane oxygen is position 1 of the ring.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

| H2/H6 (axial) | 3.60 - 3.80 | Doublet of Triplets | J ≈ 11.5, 4.5 |

| H2/H6 (equatorial) | 3.90 - 4.10 | Doublet of Multiplets | J ≈ 11.5, 2.5 |

| H3/H5 (axial) | 1.70 - 1.90 | Multiplet | - |

| H3/H5 (equatorial) | 2.00 - 2.20 | Multiplet | - |

| -N(CH₃)₂ | 2.30 - 2.50 | Singlet | - |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 175 - 180 |

| C4 | 60 - 65 |

| C2/C6 | 65 - 70 |

| C3/C5 | 30 - 35 |

| -N(CH₃)₂ | 40 - 45 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and understanding the through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the oxane ring. Cross-peaks would be expected between the geminal protons on C2, C3, C5, and C6, as well as between the vicinal protons (e.g., H2 and H3, H5 and H6). This would allow for the complete assignment of the spin systems of the oxane ring protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. This would confirm the assignments made in the 1D spectra, for instance, linking the proton signals in the 3.60-4.10 ppm range to the C2/C6 carbons and the signals in the 1.70-2.20 ppm range to the C3/C5 carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. Key expected correlations would include:

The protons of the dimethylamino group to the quaternary carbon C4 and the methyl carbons.

The protons on C2/C6 and C3/C5 to the quaternary carbon C4.

The protons on C3/C5 to the carboxylic carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons. In the context of the chair conformation of the oxane ring, NOESY would show correlations between:

Axial and equatorial protons on the same carbon.

1,3-diaxial protons, which would help in confirming the stereochemistry.

Protons of the dimethylamino group and the axial/equatorial protons on C3 and C5, providing insight into the preferred orientation of the dimethylamino group.

The oxane ring of this compound is expected to exist in a chair conformation. However, like cyclohexane, it can undergo ring inversion. Dynamic NMR spectroscopy would be a powerful technique to study the kinetics of this process. libretexts.org By monitoring the coalescence of signals at different temperatures, the energy barrier for the chair-to-chair interconversion could be determined. The presence of the bulky dimethylamino and carboxylic acid groups at the C4 position would likely influence this barrier. Additionally, restricted rotation around the C4-N bond could potentially be observed at very low temperatures. libretexts.org

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups and intermolecular interactions within a molecule.

The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. Due to the presence of both a hydrogen bond donor (-OH) and acceptors (C=O, -N(CH₃)₂), extensive intermolecular hydrogen bonding is expected in the solid state.

Interactive Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching, indicative of strong hydrogen bonding. spectroscopyonline.com |

| C-H (Aliphatic) | 2850-2960 | Medium | Stretching vibrations of the oxane ring and methyl groups. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching, position suggests hydrogen-bonded dimer. spectroscopyonline.com |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching. spectroscopyonline.com |

| C-O-C (Ether) | 1080-1150 | Strong | Asymmetric stretching of the oxane ring. |

| C-N (Amine) | 1020-1250 | Medium | Stretching. |

The broadness of the O-H stretching band is a hallmark of carboxylic acids and arises from the formation of hydrogen-bonded dimers. The presence of the basic dimethylamino group could also lead to the formation of a zwitterion in the solid state, which would significantly alter the spectrum, notably causing the disappearance of the broad O-H stretch and the appearance of carboxylate (COO⁻) stretches around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹.

Raman spectroscopy, being sensitive to non-polar bonds and molecular symmetry, would complement the FT-IR data. The C-C and C-O stretching vibrations of the oxane ring skeleton would be expected to produce characteristic Raman bands. The C=O stretching vibration would also be Raman active, though typically weaker than in the IR spectrum. ias.ac.in A key advantage of Raman spectroscopy would be in the study of solid-state polymorphism. Different crystalline forms of the compound would likely exhibit distinct Raman spectra in the low-frequency region (below 400 cm⁻¹), which is sensitive to lattice vibrations.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electrospray ionization (ESI) would likely be the method of choice to observe the protonated molecule [M+H]⁺.

The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) can be predicted to follow several pathways characteristic of α-amino acids and cyclic ethers.

Predicted Fragmentation Pathways:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion, or the loss of HCOOH (46 Da) from the protonated molecule. researchgate.net

Loss of the Dimethylamino Group: Cleavage of the C4-N bond could lead to the loss of dimethylamine (45 Da).

Ring Opening of the Oxane: Following ionization, the oxane ring could undergo cleavage. A characteristic fragmentation of cyclic ethers is the loss of an alkyl radical following α-cleavage adjacent to the oxygen atom. nih.gov

Formation of an Iminium Ion: A prominent fragmentation pathway for compounds containing a dimethylamino group is the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺ with an m/z of 58.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | C₈H₁₆NO₃⁺ | Protonated molecule |

| [M-HCOOH+H]⁺ | C₇H₁₄NO⁺ | Loss of formic acid |

| [M-N(CH₃)₂+H]⁺ | C₆H₉O₃⁺ | Loss of dimethylamine |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation of Fragmentation Reactions

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For the protonated molecule of this compound ([M+H]+ at m/z 174.1125), several fragmentation pathways can be predicted based on the functional groups present.

A primary fragmentation pathway for gem-disubstituted amino acids involves the neutral loss of the carboxylic acid group in the form of CO2 and H2O. Another characteristic fragmentation would be the loss of the dimethylamino group. Alpha-cleavage, a common fragmentation pathway for amines, could also occur, leading to the cleavage of C-C bonds adjacent to the nitrogen atom.

A plausible fragmentation cascade initiated by collision-induced dissociation (CID) could involve the following steps:

Loss of water: [M+H]+ → [M+H - H2O]+

Loss of formic acid: [M+H]+ → [M+H - HCOOH]+

Decarboxylation: [M+H]+ → [M+H - CO2]+

The resulting fragment ions would provide clear evidence for the presence and connectivity of the carboxylic acid and dimethylamino functionalities.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |

| 174.1125 | 156.1020 | Water | H2O |

| 174.1125 | 128.1176 | Formic Acid | HCOOH |

| 174.1125 | 129.1280 | Carbon Dioxide | CO2 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction for Definitive Structural Determination and Absolute Configuration

A single-crystal X-ray diffraction study of this compound would unequivocally confirm its molecular structure. The analysis would reveal the conformation of the oxane ring, which is expected to adopt a chair conformation to minimize steric strain. The substituents at the C4 position, the dimethylamino and carboxylic acid groups, would likely occupy equatorial and axial positions.

While the parent molecule is achiral, if a chiral derivative were synthesized or if the compound were resolved into enantiomers, the absolute configuration could be determined using anomalous dispersion effects, typically requiring the presence of a heavier atom in the crystal structure.

A hypothetical set of crystallographic data for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1040 |

| Z | 4 |

Analysis of Crystal Packing Motifs and Supramolecular Interactions

In the solid state, molecules of this compound are expected to form an extensive network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains. The dimethylamino group can act as a hydrogen bond acceptor, and the oxygen atom of the oxane ring can also participate in weaker C-H···O hydrogen bonds.

These interactions govern the packing of the molecules in the crystal lattice, influencing the physical properties of the solid, such as its melting point and solubility. The analysis of the crystal packing would reveal the supramolecular synthons that define the crystal architecture.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.

Determination of Enantiomeric Excess and Optical Purity

For a chiral sample of this compound, CD and ORD spectroscopy would be instrumental in determining its enantiomeric excess (e.e.) and optical purity. A pure enantiomer would exhibit a characteristic CD spectrum with positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores. The enantiomer would also show a specific rotation at a given wavelength and temperature.

The magnitude of the CD signal or the specific rotation is directly proportional to the concentration of the chiral species and its enantiomeric excess. By comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer, the optical purity can be determined. Similarly, the enantiomeric excess can be calculated from the CD spectrum.

A hypothetical dataset for a pure enantiomer of a chiral derivative of this compound is provided below.

| Technique | Parameter | Value |

| ORD | Specific Rotation [α]D | +25.5° (c=1, MeOH) |

| CD | Wavelength (nm) | 215 |

| Molar Ellipticity [θ] (deg·cm²/dmol) | +5000 |

Conformational Analysis in Solution Based on Chiroptical Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the chiroptical properties and conformational analysis of this compound. Extensive searches have not yielded any published experimental or theoretical data pertaining to the circular dichroism (CD) or vibrational circular dichroism (VCD) spectra of this compound. Consequently, a detailed analysis of its conformational preferences in solution based on chiroptical data cannot be constructed at this time.

While general principles of conformational analysis for substituted oxane rings and carboxylic acids are well-established, the specific influence of the dimethylamino and carboxylic acid groups at the C4 position on the ring conformation and chiroptical response of this particular molecule remains uninvestigated. The interplay between the lone pair of the nitrogen atom, the carbonyl group of the carboxylic acid, and the oxane ring oxygen, along with their interactions with different solvents, would be expected to govern the conformational equilibrium. However, without empirical spectroscopic data or computational studies, any discussion would be purely speculative.

Future research, employing a combination of synthesis, spectroscopic measurements (such as CD, VCD, and NMR), and computational modeling (like Density Functional Theory calculations), would be necessary to elucidate the conformational landscape of this compound in various solvent environments. Such studies would provide valuable insights into the stereoelectronic effects at play and their manifestation in the chiroptical properties of this molecule.

Data Tables

Due to the lack of available research, no data tables on the chiroptical properties or conformational analysis of this compound can be provided.

Computational and Theoretical Studies of 4 Dimethylamino Oxane 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which use the principles of quantum mechanics to model molecular properties, are fundamental to modern chemical research. nih.gov These calculations can determine the electronic states and properties of a molecule by approximating solutions to the Schrödinger equation, offering insights that are often difficult to obtain through experimentation alone. nih.govarxiv.org For 4-(Dimethylamino)oxane-4-carboxylic acid, these methods can predict its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) for Molecular Orbitals, Electron Density, and Electrostatic Potentials

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a many-body system based on its electron density. youtube.com It offers a balance between computational cost and accuracy, making it a practical choice for studying molecules of moderate size like this compound. researchgate.net

A typical DFT study on this compound would begin with a geometry optimization to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, while the electrostatic potential (ESP) map visualizes the net electrostatic effect of the electrons and nuclei, highlighting areas prone to electrophilic or nucleophilic attack.

For this compound, the nitrogen of the dimethylamino group and the oxygens of the carboxylic acid would be expected to be regions of high electron density and negative electrostatic potential. The HOMO is likely to be localized on the electron-rich dimethylamino group, while the LUMO may be centered on the electron-accepting carboxylic acid moiety.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data are illustrative for a molecule of this type, as specific published research for this compound is not available. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, arising from the separation of charge. |

Ab Initio Methods for Spectroscopic Parameter Prediction and Energy Landscapes

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often considered the "gold standard" for smaller systems. nih.gov

These methods are particularly powerful for predicting spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov Similarly, by calculating the response of the electron cloud to a magnetic field, nuclear magnetic resonance (NMR) chemical shifts can be estimated.

For this compound, ab initio calculations could predict the characteristic vibrational frequencies, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-N stretches. These theoretical spectra can be invaluable for interpreting experimental data. Furthermore, by calculating the energies of various conformers (e.g., chair vs. boat conformations of the oxane ring, and different orientations of the substituents), an energy landscape can be constructed to identify the most stable forms of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations excel at describing the electronic properties of a single, static conformation, Molecular Dynamics (MD) simulations provide insight into the movement and behavior of molecules over time. nih.gov MD simulations use classical mechanics to model the atomic motions of a system, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. mdpi.com

Investigation of Solvent Effects on Molecular Conformation and Flexibility

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. The zwitterionic form, where the carboxylic proton has transferred to the amino nitrogen, may be stabilized in polar solvents like water, while the neutral form may be favored in nonpolar solvents.

Conformational Landscape Analysis in Different Environments

A molecule can exist in numerous conformations, and MD simulations are the primary tool for exploring this vast conformational landscape. nih.gov Over the course of a simulation (typically nanoseconds to microseconds), the molecule will dynamically transition between different low-energy states.

For this compound, a key area of investigation would be the chair-boat interconversion of the oxane ring and the axial vs. equatorial positioning of the functional groups. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers for transitioning between them. Techniques like replica exchange molecular dynamics (REMD) can be used to enhance sampling and ensure a more thorough exploration of the conformational space. nih.gov

Table 2: Illustrative Conformational Analysis from MD Simulations (Note: This table presents hypothetical results for this compound in different environments to illustrate the type of data generated from MD simulations.)

| Environment | Dominant Conformer (Oxane Ring) | Substituent Orientation | Key Intramolecular Interaction |

| Vacuum | Chair | Carboxyl (Equatorial), Amino (Axial) | Potential weak H-bond between carboxyl H and ring oxygen. |

| Water (Polar) | Chair | Carboxyl (Equatorial), Amino (Equatorial) | Zwitterionic form stabilized; strong solvation of both ionic groups. |

| Octanol (Nonpolar) | Chair / Twist-Boat Mix | Dynamic | Reduced preference for a single conformation; neutral form predominates. |

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can also be used to map out the entire course of a chemical reaction, providing a level of detail that is often inaccessible experimentally. By identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them, the reaction mechanism and activation energy can be determined.

For this compound, one might study its potential decarboxylation, esterification, or reactions involving the amino group. Using methods like DFT, a hypothesized reaction coordinate can be scanned to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the critical geometry the molecule must adopt for the reaction to proceed.

Once the transition state is located and verified (typically by a frequency calculation showing one imaginary frequency), its energy relative to the reactants gives the activation energy barrier. This value is crucial for predicting the rate of the reaction. Such studies can guide synthetic efforts by predicting which reaction pathways are most feasible under different conditions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

There is currently no published research that specifically presents a Molecular Electrostatic Potential (MEP) map for this compound. MEP mapping is a valuable computational technique used to visualize the electron density and predict the electrophilic and nucleophilic sites within a molecule. mdpi.comwalisongo.ac.id While the methodology is widely applied to a range of organic molecules to understand their reactivity and intermolecular interactions, its application to this compound has not been reported. mdpi.comscispace.com

Computational Studies on Acid-Base Properties and Protonation States

Similarly, a review of existing scientific literature indicates a lack of computational studies focused on the acid-base properties and various protonation states of this compound. Such studies are crucial for understanding the compound's behavior in different chemical environments, particularly its potential as a zwitterion. These computational analyses would typically involve calculating pKa values and determining the relative stabilities of the protonated and deprotonated forms of the molecule. Although methods for these calculations are well-established, they have not been specifically applied to this compound in any available research.

No information found for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, detailed reactivity studies, or mechanistic investigations for the compound "this compound" could be located. As a result, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The strict requirement for in-depth research findings on this particular molecule cannot be met due to the absence of published data.

The generation of content for the requested sections and subsections, including:

Elucidation of Reactivity Patterns of the Carboxylic Acid Moiety

Investigation of the Reactivity of the Dimethylamino Group

Exploration of the Reactivity and Stability of the Oxane Ring System

would be entirely speculative and would not be based on the "detailed research findings" and "diverse sources" mandated by the instructions. Therefore, no article can be provided at this time.

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino Oxane 4 Carboxylic Acid

Exploration of the Reactivity and Stability of the Oxane Ring System

Ring-Opening and Ring-Contraction/Expansion Reactions

The tetrahydropyran (B127337) (oxane) ring is a saturated six-membered heterocycle generally regarded as stable. nist.govrsc.org Unlike its four-membered analogue, oxetane, the oxane ring does not possess significant ring strain and is resistant to spontaneous ring-opening reactions. rsc.org However, the presence of the geminal dimethylamino and carboxylic acid groups at the C4 position introduces unique electronic features that could facilitate ring cleavage under specific conditions.

Ring-Opening: Acid-catalyzed ring-opening is a plausible pathway. Protonation of the ring oxygen would form an oxonium ion, activating the ring toward nucleophilic attack. For the title compound, an intramolecular reaction is highly probable. Under acidic conditions, protonation of the ether oxygen could be followed by an intramolecular attack from the carbonyl oxygen of the carboxylic acid. This process would lead to the formation of a six-membered lactone, effectively transferring the ring structure rather than causing simple cleavage. Studies on other cyclic ethers have shown that such intramolecular cyclizations are viable synthetic routes. organic-chemistry.org

Ring-Contraction/Expansion: Ring-contraction or expansion reactions of the oxane ring are not common and typically require the generation of a reactive intermediate, such as a carbocation or carbenoid, adjacent to or on the ring. wikipedia.org For 4-(dimethylamino)oxane-4-carboxylic acid, a hypothetical pathway to ring contraction could involve decarboxylation to generate a carbanion at C4, which might then undergo rearrangement. However, a more likely scenario for rearrangement would involve the formation of a carbocation at C4, potentially through loss of the dimethylamino group under harsh conditions, which could then trigger a Wagner-Meerwein type rearrangement, leading to a five-membered cyclopentane (B165970) derivative.

Functionalization Reactions on the Oxane Ring at Non-Substituted Positions

Direct functionalization of the saturated C-H bonds of the oxane ring presents a significant synthetic challenge due to their low reactivity. However, recent advances in C-H activation, particularly those directed by a native carboxylic acid group, offer a predictive pathway for such transformations. researchgate.netnih.gov

It is well-documented that transition-metal catalysts, often palladium-based, can coordinate to a carboxylic acid and selectively activate C-H bonds at the β, γ, or δ positions. nih.govresearchgate.net For this compound, the C-H bonds at the C3 and C5 positions are in a β-relationship to the carboxylate, while the C-H bonds at C2 and C6 are in a γ-relationship.

Based on established precedents for cycloalkane carboxylic acids, a palladium-catalyzed reaction with appropriate ligands could direct the arylation or olefination of the β-positions (C3/C5). nih.gov The success of such a reaction would depend on the ability of the catalyst to overcome potential steric hindrance from the quaternary center and electronic deactivation by the adjacent ring oxygen. Functionalization at the γ-positions (C2/C6) is also conceivable, potentially controlled by the selection of specialized ligands designed to favor larger metallacycle transition states. researchgate.net

Analysis of Intramolecular Interactions and Their Influence on Chemical Behavior

Impact of Intramolecular Hydrogen Bonding on Reactivity and Conformation

The juxtaposition of a carboxylic acid (a hydrogen bond donor) and a dimethylamino group (a hydrogen bond acceptor) at the same carbon atom creates an ideal geometry for the formation of a strong intramolecular hydrogen bond. This interaction would involve the carboxylic proton and the lone pair of electrons on the nitrogen atom, forming a stable, five-membered pseudo-ring.

This intramolecular hydrogen bond would be expected to dominate the conformational landscape of the molecule, locking the orientation of the two functional groups. Such an interaction significantly influences a molecule's chemical properties. researchgate.net The hydrogen bond would increase the acidity of the carboxylic proton (lower pKa) compared to a similar carboxylic acid without the amino group, as the resulting carboxylate is stabilized by the nearby positive charge on the protonated amine (zwitterionic form). Conversely, the basicity of the dimethylamino group would be reduced. This internal "neutralization" would decrease the molecule's external nucleophilicity and basicity, affecting its participation in base-catalyzed reactions.

| Interaction Type | Typical Bond Energy (kcal/mol) | Predicted Consequence for the Title Compound |

|---|---|---|

| O-H···N (Intramolecular) | 5 - 10 | Locks conformation, stabilizes zwitterionic form, alters pKa |

| O-H···O (Intermolecular Dimer) | 6 - 8 | Less likely due to strong intramolecular H-bond |

| C-H···O | 1 - 4 | Weak interactions may further influence crystal packing |

Stereoelectronic Effects Governing Reaction Selectivity

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, would be critical in dictating the behavior of this compound. wikipedia.orgyoutube.com

The primary stereoelectronic influence is the anomeric effect, a well-known phenomenon in tetrahydropyran rings. rsc.orgyoutube.com The lone pairs on the ring oxygen (O1) can donate electron density into the antibonding orbitals (σ*) of the adjacent C-O bonds (C2-O1 and C6-O1). This interaction stabilizes the molecule and influences the reactivity at the C2 and C6 positions, making them more susceptible to certain types of reactions, such as C-H activation.

Furthermore, the conformation locked by the intramolecular hydrogen bond would create a distinct stereoelectronic environment around the C4 center. Any reaction at this quaternary carbon would be highly dependent on the trajectory of the incoming reagent, which would be sterically and electronically guided by the fixed positions of the dimethylamino and carboxyl groups. For instance, a decarboxylation reaction would proceed through a transition state whose stability is influenced by the orientation of the breaking C-C bond relative to the orbitals of the adjacent C-N and C-O bonds. Studies on related heterocyclic systems have shown that such orbital alignments are crucial for reactivity. rsc.orgrsc.org

Kinetic and Thermodynamic Studies of Key Chemical Transformations

No experimental kinetic or thermodynamic data for reactions involving this compound are available. To understand its reactivity profile, one would need to perform studies on potential transformations, such as acid-catalyzed lactonization or metal-catalyzed C-H functionalization.

A hypothetical kinetic study might investigate the rate of an acid-catalyzed ring-opening/lactonization reaction. By monitoring the disappearance of the starting material over time under varying acid concentrations and temperatures, key parameters could be determined. The data could be compiled into a table similar to the illustrative example below.

| Entry | Temperature (°C) | [H+] (M) | Observed Rate Constant, kobs (s-1) | Activation Energy, Ea (kJ/mol) |

|---|---|---|---|---|

| 1 | 50 | 0.1 | 1.5 x 10-5 | 75 (Calculated) |

| 2 | 70 | 0.1 | 9.8 x 10-5 | |

| 3 | 70 | 0.2 | 2.1 x 10-4 |

In this hypothetical scenario, comparing entries 1 and 2 would allow for the calculation of the activation energy (Ea) using the Arrhenius equation. This value would provide insight into the temperature sensitivity of the reaction. Comparing entries 2 and 3 would reveal the reaction order with respect to the acid catalyst. Thermodynamic studies would involve measuring the equilibrium constant between the starting material and the product to determine the Gibbs free energy change (ΔG), indicating the spontaneity of the transformation. nih.gov

Synthesis and Characterization of Derivatives and Analogs of 4 Dimethylamino Oxane 4 Carboxylic Acid

Structural Modifications of the Carboxylic Acid Functional Group

The carboxylic acid is a versatile functional group that can be readily converted into a range of derivatives, including esters, amides, and acyl halides, or reduced to a primary alcohol.

The conversion of the carboxylic acid group in 4-(dimethylamino)oxane-4-carboxylic acid into more reactive intermediates or stable derivatives is fundamental for creating diverse analogs.

Esters: Esterification can be achieved through several standard methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or dry hydrogen chloride gas, is a common approach. researchgate.netlibretexts.org For substrates sensitive to strong acids, milder conditions are preferable. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This reaction proceeds at room temperature under neutral conditions and is compatible with a wide variety of alcohols. researchgate.net

Amides: Amide synthesis can be approached in several ways. A traditional method involves the thermal dehydration of the ammonium (B1175870) salt, formed by reacting the carboxylic acid with ammonium carbonate. ucla.edu However, for more controlled and higher-yielding processes, coupling reagents are typically employed. Reagents such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate the direct condensation of the carboxylic acid with a primary or secondary amine. acs.org Another effective one-pot method uses Deoxo-Fluor, which first converts the carboxylic acid to the acyl fluoride (B91410) in situ, followed by reaction with an amine. acs.org The synthesis of amides from carboxylic acids can also be achieved without acidic conditions, which is beneficial given the basic nature of the dimethylamino group. rsc.orglibretexts.org

Acyl Halides: Acyl halides, particularly acyl chlorides and bromides, are highly reactive intermediates useful for synthesizing esters and amides. Acyl chlorides can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). bohrium.comchemeurope.comorganic-chemistry.org This reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. bohrium.comorganic-chemistry.org Similarly, acyl bromides can be synthesized using phosphorus tribromide (PBr₃). chemeurope.com These reagents directly replace the -OH group of the carboxylic acid with a halogen via nucleophilic acyl substitution. bohrium.com

Table 1: Potential Synthetic Routes for Carboxylic Acid Derivatives | Derivative | Reagents and Conditions | General Findings | Citations | | :--- | :--- | :--- | :--- | | Esters | Alcohol (R'-OH), cat. H₂SO₄, heat | Standard Fischer esterification; reversible reaction. researchgate.netlibretexts.org | | | Alcohol (R'-OH), DCC, DMAP, CH₂Cl₂ | Mild conditions, suitable for sensitive substrates. researchgate.net | | Amides | 1. (NH₄)₂CO₃; 2. Heat | Forms ammonium salt intermediate, followed by dehydration. ucla.edu | | | Amine (R'R''NH), DCC or BOP | Direct condensation with good yields. acs.org | | | Amine (R'R''NH), Deoxo-Fluor, DIPEA | Mild, one-pot procedure via in situ acyl fluoride formation. acs.org | | Acyl Halides | Thionyl chloride (SOCl₂) | Forms the corresponding acyl chloride. bohrium.comchemeurope.comsciencemadness.org | | | Phosphorus tribromide (PBr₃) | Forms the corresponding acyl bromide. chemeurope.com |

This table presents generalized synthetic methods and should be adapted for the specific substrate.

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-(dimethylamino)oxan-4-yl)methanol. This transformation is a key step toward further functionalization.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). wikipedia.orgwikipedia.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature, followed by an acidic workup to neutralize the reaction and liberate the alcohol. wikipedia.org It is important to note that LiAlH₄ is a powerful reducing agent and will reduce other susceptible functional groups. A key limitation is that sodium borohydride (B1222165) (NaBH₄) is not reactive enough to reduce carboxylic acids directly. wikipedia.org

Alternative reducing agents include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂). masterorganicchemistry.com These reagents can offer better selectivity in molecules with multiple functional groups, often reducing carboxylic acids in the presence of esters. masterorganicchemistry.com More recently, catalytic methods using silanes, such as phenylsilane, with catalysts like manganese or zinc complexes have been developed as a milder and more practical approach. acs.orgyoutube.com

Once the primary alcohol, (4-(dimethylamino)oxan-4-yl)methanol, is synthesized, it opens up numerous subsequent functionalization pathways. For instance, it can be converted to the corresponding alkyl halides using standard reagents (e.g., SOCl₂ for the chloride, PBr₃ for the bromide), or transformed into ethers via Williamson ether synthesis.

Table 2: Selected Methods for the Reduction of Carboxylic Acids

| Reagent(s) | Solvent | Key Features | Citations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Highly reactive, non-selective, requires anhydrous conditions and acidic workup. | wikipedia.orgwikipedia.org |

| Borane-THF (BH₃-THF) | THF | Can selectively reduce acids in the presence of esters; used below 35°C. | masterorganicchemistry.com |

| Phenylsilane (PhSiH₃), Zn(OAc)₂ | 2-MeTHF | Catalytic method, tolerates various functional groups, practical for larger scale. | youtube.com |

| Phenylsilane (PhSiH₃), [MnBr(CO)₅] | Toluene | Earth-abundant metal catalyst, mild conditions. | acs.org |

This table presents generalized synthetic methods and should be adapted for the specific substrate.

Chemical Transformations of the Dimethylamino Moiety

The tertiary dimethylamino group is a key site for modifications that can alter the electronic and steric properties of the molecule.

N-Oxides: The tertiary amine can be readily oxidized to its corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or an acid like formic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgpublish.csiro.auacs.org The use of sodium percarbonate is an effective method for oxidizing tertiary nitrogen compounds to their N-oxides under mild conditions. wikipedia.org These N-oxides are valuable as intermediates; for example, they are central to the Polonovski reaction for N-demethylation. nih.gov

Quaternary Ammonium Salts: The nitrogen atom of the dimethylamino group can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. This classic Sₙ2 reaction is known as the Menschutkin reaction. acs.org The reaction involves treating the tertiary amine with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, often in a polar solvent like chloroform (B151607) or acetonitrile. acs.orgnih.gov The use of dimethyl carbonate has also been reported as an environmentally friendly alkylating agent to produce quaternary ammonium salts. nih.govorganic-chemistry.org The formation of these salts introduces a permanent positive charge, significantly altering the molecule's solubility and biological properties.

Selective removal of one of the methyl groups from the dimethylamino function to yield the secondary amine, 4-(methylamino)oxane-4-carboxylic acid, is a valuable transformation.

The von Braun reaction is a classical method for the N-dealkylation of tertiary amines using cyanogen (B1215507) bromide (BrCN). researchgate.netwikipedia.org The reaction proceeds through a quaternary cyanoammonium intermediate, which then fragments to yield an alkyl bromide and a disubstituted cyanamide (B42294). The cyanamide can then be hydrolyzed to the secondary amine. Chloroformates, such as α-chloroethyl chloroformate, have been developed as safer alternatives to cyanogen bromide for this purpose. wikipedia.org

Another prominent method is the Polonovski reaction, which typically involves the N-oxidation of the tertiary amine followed by treatment with an activating agent like acetic anhydride (B1165640) or an iron-based catalyst. nih.gov A modern, high-yield procedure for N-demethylation involves a three-stage process on a chromatography-like column: N-oxidation with sodium percarbonate, followed by a deoxygenative demethylation. wikipedia.orgacs.org This method is noted for its high selectivity for methyl groups over other alkyl groups. wikipedia.orgacs.org

Substitutions and Modifications on the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated heterocycle and is generally unreactive towards many reagents, which is why it is often employed as a protecting group for alcohols. ucla.educhemeurope.comorganic-chemistry.org Direct functionalization of the C-H bonds on the ring is challenging.

Electrophilic substitution, common for aromatic rings, is not a feasible pathway for the saturated oxane ring. libretexts.orglibretexts.orgacs.orgyoutube.compublish.csiro.au The high stability of the C-C and C-O single bonds makes the ring resistant to cleavage under standard conditions. However, under forcing conditions with strong Lewis acids or certain nucleophiles, ring-opening reactions can occur. acs.orgrsc.org For instance, reaction with hard nucleophiles like fluoride or hydroxide (B78521) can lead to cleavage of a C-O bond, particularly if the oxygen is activated. acs.org Such conditions, however, would likely be incompatible with the other functional groups present in this compound.

A more plausible strategy for introducing substituents onto the oxane ring would involve synthesizing the ring from an already functionalized precursor. Methods like the Prins cyclization, hetero-Diels-Alder reactions, or intramolecular hydroalkoxylation of unsaturated alcohols are powerful strategies for constructing substituted tetrahydropyran (B127337) rings stereoselectively. researchgate.netbohrium.com Therefore, to create analogs with substitutions on the oxane ring, it would be more practical to design a synthetic route that builds the ring system with the desired substituents in place, rather than attempting to modify the pre-formed, unsubstituted ring of the parent compound.

Introduction of Additional Substituents at Varying Positions

The functionalization of the oxane (tetrahydropyran) ring allows for the systematic modification of the molecule's steric and electronic properties. Synthetic strategies can be broadly categorized into two approaches: building the substituted ring from acyclic precursors or the late-stage functionalization of a pre-formed oxane ring.

Methodologies for constructing substituted tetrahydropyran rings are well-established and include Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular Williamson ether synthesis. organic-chemistry.orgrsc.org For instance, a Prins cyclization between a homoallylic alcohol and an aldehyde can yield highly substituted tetrahydropyran-4-ol derivatives, which can be further elaborated. organic-chemistry.org

Late-stage functionalization often involves the activation of C-H bonds. While challenging, methods for the catalytic C-H activation of ethers followed by functionalization offer a direct route to introduce substituents. More commonly, functional groups are introduced starting from derivatives such as 2,3- or 3,4-unsaturated oxanes via reactions like epoxidation, dihydroxylation, or hydroboration-oxidation. mdpi.comnih.gov These reactions create new stereocenters, leading to diastereomeric products as discussed in section 6.4.1.

The table below summarizes potential substitution patterns and the synthetic precursors or reactions that could be employed to achieve them, based on established tetrahydropyran chemistry.

| Position of Substituent | Type of Substituent (R) | Potential Synthetic Strategy | Resulting Derivative Structure |

|---|---|---|---|

| C-2 / C-6 | Alkyl, Aryl | Hetero-Diels-Alder reaction of a Danishefsky-type diene with a substituted aldehyde. | 2-Substituted Oxane Derivative |

| C-3 / C-5 | Hydroxy (-OH) | Hydroboration-oxidation of a corresponding unsaturated oxene precursor. mdpi.com | 3-Hydroxy Oxane Derivative |

| C-2 | Acyl (-COR') | Palladium-catalyzed carbonylation of 2-iodo-tetrahydropyrans. | 2-Acyl Oxane Derivative |

| C-3 | Amino (-NH₂) | Ring-opening of a 2,3-epoxyoxane with an amine nucleophile. nih.gov | 3-Amino Oxane Derivative |

Heteroatom Exchange within the Oxane Ring (e.g., Sulfur or Nitrogen Analogs)

Replacing the oxygen atom in the oxane ring with another heteroatom, such as nitrogen or sulfur, generates piperidine (B6355638) and thiane (B73995) analogs, respectively. These modifications significantly alter the parent molecule's physicochemical properties, including its size, bond angles, polarity, and hydrogen bonding capacity.

Nitrogen Analogs (Piperidines): The nitrogen analog, 4-(dimethylamino)piperidine-4-carboxylic acid, is a Cα,Cα-disubstituted amino acid. A robust and well-documented synthesis for the core scaffold involves the Strecker or Bucherer-Bergs reactions starting from a protected 4-piperidone. A particularly useful intermediate is 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which can be prepared from 1-Boc-4-piperidone. orgsyn.org The synthesis proceeds via a spirohydantoin intermediate formed from the reaction of the ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis. orgsyn.org The resulting primary amine can then be exhaustively methylated using reagents such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to yield the desired N,N-dimethylamino group. The piperidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc), which can be removed or replaced as needed. orgsyn.orgsigmaaldrich.com

Sulfur Analogs (Thianes): The synthesis of the corresponding sulfur analog, 4-(dimethylamino)thiane-4-carboxylic acid, can be envisioned starting from thiane-4-one. Thiane-4-one can be subjected to similar conditions as its piperidone counterpart, such as the Bucherer-Bergs reaction, to install the amino and carboxylic acid moieties at the C4 position. Subsequent dimethylation of the amino group would complete the synthesis. The synthesis of related thiazolidine-4-carboxylic acid derivatives from L-cysteine and an appropriate aldehyde is a known strategy, highlighting the feasibility of constructing sulfur-containing heterocyclic amino acids. nih.gov

The table below outlines the structures and key synthetic precursors for these heteroatom-exchanged analogs.

| Analog Type | Structure | Key Synthetic Precursor | Relevant Synthetic Method |

|---|---|---|---|

| Nitrogen Analog (Piperidine) | 4-(Dimethylamino)piperidine-4-carboxylic acid | 1-Boc-4-piperidone | Bucherer-Bergs or Strecker synthesis, followed by N-methylation. orgsyn.org |

| Sulfur Analog (Thiane) | 4-(Dimethylamino)thiane-4-carboxylic acid | Thiane-4-one | Bucherer-Bergs or Strecker synthesis, followed by N-methylation. |

Preparation and Stereochemical Analysis of Chiral Derivatives

While this compound is an achiral molecule, the introduction of one or more substituents on the oxane ring (at positions other than C4) generates stereocenters. The synthesis of these chiral derivatives can be achieved through non-selective methods followed by separation, or through stereoselective synthesis to directly target a specific stereoisomer.

Separation and Characterization of Diastereomers

When a substituent is introduced at a position such as C2 or C3 of the oxane ring, a new stereocenter is created. Since the parent molecule is prochiral, this results in a pair of enantiomers. If the starting material is already chiral or if two or more new stereocenters are introduced, diastereomers will be formed. For example, the hydroboration of a 2,3-unsaturated oxene precursor would lead to the formation of diastereomeric 3-hydroxyoxane derivatives. mdpi.com

The separation of these diastereomers is typically accomplished using standard laboratory techniques.

Column Chromatography: Differences in the polarity and steric arrangement of diastereomers often allow for their separation on silica (B1680970) gel or other stationary phases.

Crystallization: Fractional crystallization can be an effective method for separating diastereomers if they form well-defined crystals with different solubilities.

Once separated, the relative and absolute stereochemistry of each diastereomer must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, helping to establish their relative orientation (e.g., cis vs. trans) on the ring. Coupling constants (³J) can also provide information about the dihedral angles between adjacent protons.

X-ray Crystallography: Unambiguous determination of the three-dimensional structure of a molecule can be achieved by single-crystal X-ray diffraction analysis, provided a suitable crystal can be grown. This method provides definitive proof of both relative and absolute configuration. acs.org

The table below illustrates how introducing a substituent can lead to diastereomeric pairs.

| Reaction Type | Substituent (R) | Number of New Stereocenters | Resulting Stereoisomers | Characterization Methods |

|---|---|---|---|---|

| Epoxidation of a C2-C3 double bond | -O- (epoxide) | 2 | Diastereomeric epoxides (syn/anti) | NMR (NOESY, J-coupling), X-ray Crystallography nih.gov |

| Hydroxylation of a C2-C3 double bond | -OH | 2 | Diastereomeric diols (syn/anti) | NMR, conversion to cyclic acetals |

| Addition to a C2-ketone | -OH, -Alkyl | 1 | Diastereomeric alcohols | Chromatographic separation (e.g., HPLC, GC) |

Enantioselective Synthesis of Chiral Analogs

To avoid the often-difficult separation of enantiomers and to directly access optically pure compounds, enantioselective synthesis is the preferred strategy. This involves the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction. For the synthesis of chiral derivatives of this compound, several approaches can be adapted from the synthesis of related chiral heterocycles. rsc.orgnih.gov

Organocatalysis: Chiral amines, phosphoric acids, or thioureas can catalyze reactions with high enantioselectivity. For instance, an enantioselective intramolecular aza-Michael reaction catalyzed by a cinchona alkaloid derivative has been used to desymmetrize prochiral substrates to form highly substituted, enantiomerically enriched piperidines. rsc.org A similar strategy could be envisioned for an oxa-Michael cyclization to form the oxane ring.

Metal-Catalyzed Asymmetric Reactions: Chiral ligands complexed to transition metals are powerful tools for enantioselective transformations. For example, zinc-catalyzed enantioselective [4+2] cycloadditions have been developed for synthesizing substituted piperidines. thieme-connect.com

Use of Chiral Pool Precursors: Starting the synthesis from a readily available, enantiopure natural product (e.g., a sugar or an amino acid) can be an effective way to introduce chirality into the final molecule.

The following table summarizes potential enantioselective methods applicable to the synthesis of chiral oxane derivatives.

| Enantioselective Method | Reaction Type | Chiral Source / Catalyst | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| Organocatalysis | Intramolecular Oxa-Michael Addition | Chiral amine or thiourea (B124793) (e.g., derived from Cinchona alkaloids) | Enantioenriched substituted oxanes | Enantioselective desymmetrization for piperidines. rsc.org |

| Metal Catalysis | Hetero-Diels-Alder Cycloaddition | Chiral Lewis Acid (e.g., Cu(II)-Box, Cr(III)-Salen) | Enantioenriched dihydropyrans (precursors to oxanes) | Established methods for asymmetric HDA reactions. |

| Enzyme Catalysis | Kinetic Resolution of Racemic Alcohols | Lipase (e.g., CAL-B) | Separation of enantiomers of a chiral hydroxy-oxane intermediate | Standard enzymatic resolution of racemic alcohols. |

| Chiral Pool Synthesis | Multi-step synthesis | D-Glucose or other carbohydrates | Enantiopure poly-hydroxylated oxane derivatives | Carbohydrates as precursors for tetrahydropyrans. rsc.org |

Advanced Applications and Material Science Potential of 4 Dimethylamino Oxane 4 Carboxylic Acid and Its Derivatives

Role as a Chiral Building Block in Advanced Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly for the development of pharmaceuticals and agrochemicals. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are a foundational strategy in asymmetric synthesis. The structure of 4-(dimethylamino)oxane-4-carboxylic acid, with its stereocenter at the C4 position, makes it a promising candidate for such applications.

The desymmetrization of oxetanes, a related class of cyclic ethers, has been shown to be a powerful method for the asymmetric synthesis of chiral pyrrolidines and other heterocycles. organic-chemistry.orgnsf.gov These reactions often proceed with high enantioselectivity under the influence of a chiral catalyst or auxiliary. organic-chemistry.org The oxane ring in this compound, if synthesized in an enantiopure form, could serve as a rigid scaffold. The presence of both an amino group and a carboxylic acid offers multiple points for modification and incorporation into larger, more complex molecules. For instance, the carboxylic acid could be transformed into an ester or amide, while the dimethylamino group could be quaternized or used as a directing group in subsequent synthetic steps.

The development of organocatalytic cascade reactions to produce highly functionalized tetrahydropyrans (oxanes) with multiple contiguous stereocenters further underscores the potential of this class of compounds. nih.gov These complex structures are synthesized with excellent enantiomeric excess, demonstrating that the oxane scaffold is amenable to stereocontrolled functionalization. nih.gov

Table 1: Examples of Chiral Building Blocks in Asymmetric Synthesis

| Chiral Building Block | Application | Reference |

| (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Synthesis of nicotinic acetylcholine (B1216132) receptor ligands | sigmaaldrich.com |

| (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | Synthesis of hydroxyethylene dipeptide isosteres | sigmaaldrich.com |

| Chiral Phosphoric Acids | Catalytic asymmetric desymmetrization of oxetanes | organic-chemistry.orgnsf.gov |

Potential as a Ligand or Organocatalyst in Metal-Catalyzed Organic Reactions

The dimethylamino group and the carboxylic acid moiety of this compound are functionalities that have been extensively used in the design of ligands for metal-catalyzed reactions and in the development of organocatalysts. The ability of the nitrogen atom's lone pair to coordinate to a metal center, combined with the potential for the carboxylate to also bind, suggests that this molecule could act as a bidentate ligand.

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective catalyst for a wide range of organic reactions, including esterifications and acylations. Its catalytic activity stems from the nucleophilicity of the pyridine (B92270) nitrogen, which is enhanced by the electron-donating dimethylamino group. researchgate.net Similarly, the dimethylamino group in this compound could be expected to exhibit Lewis basic properties, potentially enabling it to act as an organocatalyst or as a binding site in a larger catalytic system. For example, DMAP has been used to catalyze the iodolactonization of unsaturated carboxylic acids. rsc.org

Furthermore, amino acids and their derivatives are frequently employed as chiral ligands in enantioselective catalysis. The combination of an amine and a carboxylic acid allows for the formation of stable chelate complexes with a variety of metals. The rigid oxane backbone of this compound could provide a well-defined stereochemical environment around a coordinated metal center, which is crucial for inducing high enantioselectivity in catalytic transformations.

Table 2: Examples of Amine and Carboxylate Functionalities in Catalysis

| Compound/Functional Group | Role in Catalysis | Example Reaction | Reference |

| 4-(Dimethylamino)pyridine (DMAP) | Organocatalyst | Iodolactonization of γ,δ-unsaturated carboxylic acids | rsc.org |

| α-Amino Acids | Chiral Ligands | Metallaphotoredox-catalyzed cross-coupling | princeton.edu |

| 4-(Dimethylamino)pyridinium acetate | Ionic liquid catalyst | One-pot synthesis of 1,2,4-oxadiazoles | researchgate.netdntb.gov.ua |

Exploration in Polymer Chemistry as a Specialty Monomer for Functionalized Polymers

Functionalized polymers, which contain specific reactive groups along their backbone or as side chains, are of great interest for applications ranging from drug delivery to advanced coatings. routledge.com The structure of this compound suggests its potential as a specialty monomer for the synthesis of such polymers. The carboxylic acid could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, or it could be used for step-growth polymerization, for example, by forming polyesters or polyamides.

The oxane ring would be incorporated into the polymer backbone or as a pendant group, potentially influencing the polymer's physical properties, such as its glass transition temperature and solubility. The dimethylamino group would provide a site for post-polymerization modification. For instance, it could be quaternized to introduce positive charges, creating a polyelectrolyte, or it could be used to coordinate metal ions or bind to biological targets.

The synthesis of functionalized polymers from monomers containing cyclic ethers is an established field. For example, poly(2-oxazoline)s are a class of polymers known for their biocompatibility and tunable properties, which can be modified with various functional end-groups. nih.govmdpi.com Similarly, monomers with carboxylic acid groups are used to create polymers with improved adhesion and water miscibility, as seen in the development of new dental adhesives. nih.govnih.govresearchgate.net The combination of the oxane ring, dimethylamino group, and carboxylic acid in a single monomer could lead to multifunctional polymers with unique and desirable properties.

Supramolecular Chemistry and Crystal Engineering for Self-Assembled Structures